2-(1H-imidazol-1-yl)-1-phenylethyl acetate
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Overview
Description
2-(1H-imidazol-1-yl)-1-phenylethyl acetate is a chemical compound that features an imidazole ring and a phenylethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethyl acetate typically involves the reaction of imidazole with phenylethyl acetate under specific conditions. One common method involves the use of a nucleophilic substitution reaction where imidazole acts as a nucleophile, attacking the electrophilic carbon in phenylethyl acetate. The reaction is often carried out in the presence of a base such as sodium hydride in an aprotic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Scientific Research Applications
2-(1H-imidazol-1-yl)-1-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethyl acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)acetic acid
- 1-(2-Hydroxyethyl)imidazole
- 2-Phenyl-1H-imidazol-1-yl acetic acid acetate
Uniqueness
2-(1H-imidazol-1-yl)-1-phenylethyl acetate is unique due to its specific combination of an imidazole ring and a phenylethyl acetate group. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2-imidazol-1-yl-1-phenylethyl) acetate |
InChI |
InChI=1S/C13H14N2O2/c1-11(16)17-13(9-15-8-7-14-10-15)12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3 |
InChI Key |
QPBBYIRHBLMQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CN1C=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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